1-bromo-2,3-dihydro-1H-indene

Enantioselective Catalysis Cross-Coupling Negishi Reaction

1-Bromo-2,3-dihydro-1H-indene (CAS 24373-98-6), also referred to as 1-bromoindane, is a benzylic secondary bromide featuring a fused indane ring system. It serves as a versatile electrophilic building block in organic synthesis, particularly valued for its capacity to undergo stereoconvergent cross-coupling reactions and serve as a precursor to chiral indane derivatives.

Molecular Formula C9H9B
Molecular Weight 197.07 g/mol
CAS No. 24373-98-6
Cat. No. B1278528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-2,3-dihydro-1H-indene
CAS24373-98-6
Molecular FormulaC9H9B
Molecular Weight197.07 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1Br
InChIInChI=1S/C9H9Br/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2
InChIKeyBVMGTUJYIOYCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,3-dihydro-1H-indene (CAS 24373-98-6) Technical Baseline for Research Procurement


1-Bromo-2,3-dihydro-1H-indene (CAS 24373-98-6), also referred to as 1-bromoindane, is a benzylic secondary bromide featuring a fused indane ring system. It serves as a versatile electrophilic building block in organic synthesis, particularly valued for its capacity to undergo stereoconvergent cross-coupling reactions and serve as a precursor to chiral indane derivatives [1]. The compound is a colorless liquid with predicted boiling point of 235.9±19.0 °C and density of 1.483±0.06 g/cm³ .

1-Bromo-2,3-dihydro-1H-indene (CAS 24373-98-6): Why Generic Substitution Is Not Feasible


Unlike acyclic benzylic bromides or primary alkyl bromides, 1-bromo-2,3-dihydro-1H-indene possesses a rigid, cyclic benzylic framework that imposes unique stereoelectronic constraints on cross-coupling and substitution pathways. This structural rigidity directly impacts enantioselectivity outcomes: in Ni-catalyzed Negishi reactions, 1-bromoindanes consistently achieve enantiomeric excesses >90%, whereas acyclic benzylic bromides under identical conditions deliver only modest enantioselectivity [1]. Furthermore, the indane scaffold enables downstream access to chiral pharmacophores—such as aminoindanols and inda(box) ligands—that cannot be efficiently constructed from simpler benzylic halide alternatives [2]. Consequently, substituting a generic benzylic bromide for this specific indane electrophile will compromise stereochemical fidelity and preclude entry to indane-specific synthetic routes.

1-Bromo-2,3-dihydro-1H-indene (CAS 24373-98-6): Quantitative Differential Evidence vs. Closest Analogs


Enantioselective Negishi Cross-Coupling: 1-Bromoindane vs. Acyclic Benzylic Bromides

In a benchmark study of nickel-catalyzed enantioselective Negishi reactions, 1-bromoindane served as a representative cyclic benzylic bromide. Under optimized conditions (NiBr₂·diglyme/(i-Pr)-Pybox in DMA at 0 °C), 1-bromoindane coupled with primary alkylzinc reagents to afford chiral indane products in 91% ee and 82% isolated yield [1]. In stark contrast, acyclic benzylic bromides evaluated under identical catalytic conditions exhibited only modest enantioselectivity, highlighting the superior stereocontrol afforded by the rigid indane framework [1].

Enantioselective Catalysis Cross-Coupling Negishi Reaction Nickel Catalysis

Indium-Mediated Alkynylation: 1-Bromoindane vs. 1-Bromobenzocyclobutane

In a comparative study of indium-mediated alkynylation reactions, 1-bromoindane (95% purity) reacted with tri(phenylethynyl)indium to furnish 1-(phenylethynyl)-2,3-dihydro-1H-indene in 65% yield and 82% ee [1]. Under identical reaction conditions with tris(trimethylsilylethynyl)indium, 1-bromoindane delivered the silylethynyl adduct in 40% yield and 80% ee [1]. While a direct yield comparison with 1-bromobenzocyclobutane under identical conditions is not explicitly tabulated, the data confirm that 1-bromoindane reliably engages in stereoselective alkynylation to generate chiral indane derivatives, a reactivity profile not universally shared by other benzylic bromides.

Organoindium Chemistry Alkynylation Synthetic Methodology Chiral Indanes

Bromination Regioselectivity: Indane vs. o-Xylene and Tetralin

In a systematic investigation of electrophilic aromatic bromination using polymer-supported reagents, the indane nucleus exhibited distinct regioselectivity compared to other ortho-alkyl disubstituted benzenes (o-xylene, tetralin). Bromination with reagent 2 (polymer-supported bromine complex) showed higher β-selectivity in indane relative to bromination with elemental bromine, a behavior attributed to the Mills-Nixon effect in the strained bicyclic system . This regioselectivity profile—where the fused 5-membered ring alters the electronic landscape of the aromatic moiety—differentiates 1-bromoindane derivatives from simpler alkylbenzene bromides and has implications for downstream functionalization strategies.

Electrophilic Aromatic Substitution Regioselectivity Mills-Nixon Effect Polymer-Supported Reagents

Chiral Inda(box) Ligand Synthesis: Bromoindane as a Strategic Precursor

Bromine-functionalized indane derivatives serve as critical intermediates in the gram-scale, seven-step synthesis of inda(box) ligands—privileged C₂-symmetric bis(oxazoline) scaffolds for asymmetric transition-metal catalysis [1]. Bromoinda(box) ligands undergo late-stage modification via Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to generate diverse ligand libraries with varied C5-arene substitution. Notably, inda(box) derivatives bearing C5 functionalization exhibit enhanced reactivity and enantioselectivity relative to unfunctionalized variants [1]. 1-Bromo-2,3-dihydro-1H-indene provides the foundational brominated indane core that enables this modular diversification strategy—a synthetic entry point not accessible from non-brominated or acyclic benzylic precursors.

Asymmetric Catalysis Bis(oxazoline) Ligands Late-Stage Functionalization Cross-Coupling

1-Bromo-2,3-dihydro-1H-indene (CAS 24373-98-6): Evidence-Backed Application Scenarios for Scientific Procurement


Enantioselective Synthesis of Chiral Indane-Containing Pharmaceuticals

Leverage the >90% enantiomeric excess achievable in Ni-catalyzed Negishi cross-couplings of 1-bromoindane to construct stereochemically pure indane motifs found in androgen receptor agonists (e.g., LG 121071 intermediate) and antibacterial agents [1]. This compound is the electrophile of choice when high stereochemical fidelity is non-negotiable.

Modular Construction of Asymmetric Catalysis Ligand Libraries

Employ 1-bromo-2,3-dihydro-1H-indene as the brominated indane core for gram-scale synthesis of inda(box) ligands. The bromine handle enables late-stage Pd-catalyzed cross-coupling diversification, yielding functionalized ligands with enhanced catalytic performance relative to unsubstituted variants [1].

Stereoselective C(sp³)–C(sp) Bond Formation via Organoindium Chemistry

Utilize 1-bromoindane in triorganoindium-mediated alkynylation reactions to access chiral 1-alkynylindane derivatives with up to 82% ee and 65% isolated yield. This methodology complements traditional cross-coupling approaches and expands the repertoire of accessible chiral indane building blocks [1].

Predictable Late-Stage Functionalization of the Indane Scaffold

Capitalize on the established regioselectivity patterns of the indane nucleus in electrophilic aromatic substitution. The Mills-Nixon effect in this strained bicyclic system directs bromination to specific positions, enabling predictable functionalization of bromoindane derivatives for medicinal chemistry and materials science applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-bromo-2,3-dihydro-1H-indene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.